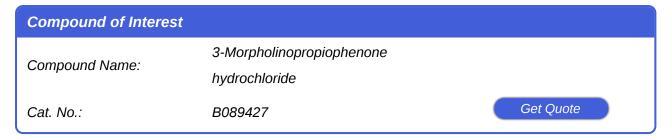


3-Morpholinopropiophenone Hydrochloride: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropiophenone hydrochloride is a chemical compound belonging to the propiophenone and morpholine classes. While specific research on this molecule is limited, its structural similarity to other pharmacologically active compounds, such as synthetic cathinones and various morpholine derivatives, suggests potential applications in neuroscience research and drug discovery. This technical guide synthesizes the available chemical information for **3-Morpholinopropiophenone hydrochloride** and extrapolates potential biological activities, synthetic routes, and analytical methodologies based on closely related analogues. All quantitative data, where available, has been summarized, and detailed experimental protocols for representative compounds are provided.

Chemical and Physical Properties

3-Morpholinopropiophenone hydrochloride is the hydrochloride salt of 3-Morpholinopropiophenone. The hydrochloride form generally confers increased water solubility and stability, making it suitable for laboratory research.

Table 1: Physicochemical Properties of **3-Morpholinopropiophenone Hydrochloride**

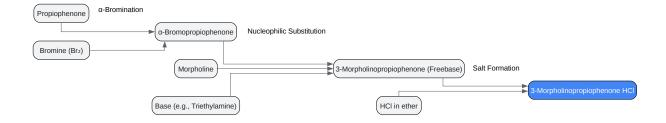


Property	Value	Source
IUPAC Name	1-phenyl-3-(morpholin-4- yl)propan-1-one;hydrochloride	Inferred
CAS Number	1020-16-2	[1]
Molecular Formula	C13H18CINO2	[2]
Molecular Weight	255.74 g/mol	[2]
Appearance	White to off-white solid	Inferred
Solubility	Soluble in water, ethanol, and methanol	Inferred

Synthesis

A likely synthetic route for **3-Morpholinopropiophenone hydrochloride** is via a Mannich reaction, a common method for producing β -amino ketones. This would involve the reaction of acetophenone, formaldehyde, and morpholine hydrochloride. An alternative and widely used method for the synthesis of cathinone derivatives involves the α -bromination of propiophenone followed by a nucleophilic substitution with morpholine.

Proposed Synthetic Pathway





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Caption: Proposed synthesis of 3-Morpholinopropiophenone HCl.

General Experimental Protocol for Synthesis of Cathinone Analogues

The following is a generalized protocol based on the synthesis of similar cathinone derivatives and should be adapted and optimized for the specific synthesis of **3**-

Morpholinopropiophenone hydrochloride.

- α-Bromination of Propiophenone:
 - Dissolve propiophenone in a suitable solvent such as glacial acetic acid or diethyl ether.
 - Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent, while stirring and maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
 - Allow the reaction to proceed until the color of the bromine disappears.
 - The reaction mixture is then worked up, typically by washing with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.
 - The solvent is removed under reduced pressure to yield crude α-bromopropiophenone,
 which can be purified by distillation or used directly in the next step.
- Nucleophilic Substitution with Morpholine:
 - \circ Dissolve the α -bromopropiophenone in a suitable solvent like acetonitrile or ethanol.
 - Add at least two equivalents of morpholine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid formed during the reaction.
 Alternatively, one equivalent of morpholine and one equivalent of another base (e.g., triethylamine or potassium carbonate) can be used.



- The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
- The organic layer is washed with water and brine, dried, and the solvent is evaporated to yield the freebase of 3-Morpholinopropiophenone.
- Formation of the Hydrochloride Salt:
 - Dissolve the freebase in a dry, non-polar solvent such as diethyl ether.
 - Slowly add a solution of hydrochloric acid in diethyl ether or bubble dry hydrogen chloride gas through the solution.
 - The hydrochloride salt will precipitate out of the solution.
 - The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-Morpholinopropiophenone hydrochloride.

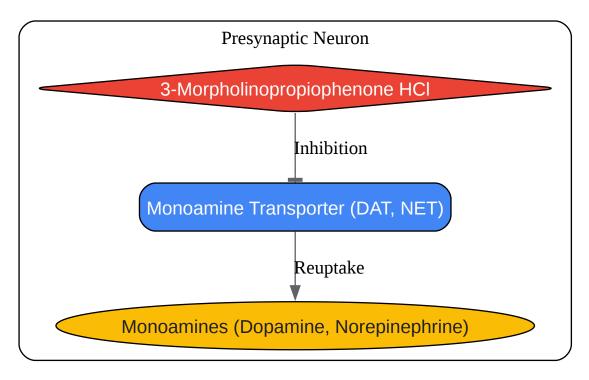
Potential Mechanism of Action and Pharmacological Effects

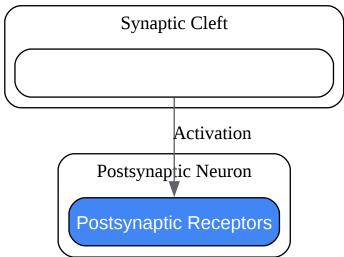
While no specific pharmacological data for **3-Morpholinopropiophenone hydrochloride** is available in the public domain, its structural characteristics allow for informed hypotheses regarding its potential biological targets.

Monoamine Transporter Inhibition

Many synthetic cathinones are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either uptake inhibitors or releasing agents. Given that 3-Morpholinopropiophenone is a β -keto-phenethylamine, it is plausible that it functions as a monoamine transporter inhibitor.







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Caption: Potential mechanism via monoamine transporter inhibition.

Other Potential Targets

Research on structurally similar morpholine-containing compounds has indicated activity at other central nervous system receptors. For instance, some arylcyclohexylmorpholines have shown affinity for the N-methyl-D-aspartate (NMDA) receptor. Additionally, a study on 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MTMP) demonstrated its ability to induce



apoptosis in human peripheral blood mononuclear cells through the activation of caspases-3/7. This suggests potential cytotoxic effects that warrant further investigation.

Analytical Methods

The identification and quantification of **3-Morpholinopropiophenone hydrochloride** in various matrices can be achieved using standard analytical techniques employed for novel psychoactive substances.

Table 2: Analytical Techniques for the Characterization of **3-Morpholinopropiophenone Hydrochloride**

Technique	Purpose	Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification in biological and seized samples.	A characteristic mass spectrum with a molecular ion peak and specific fragmentation patterns.
Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS)	Highly sensitive and selective quantification in complex matrices like blood and urine.	Specific parent and daughter ion transitions for multiple reaction monitoring (MRM).
Nuclear Magnetic Resonance (NMR) Spectroscopy	Definitive structural elucidation.	¹ H and ¹³ C NMR spectra with chemical shifts and coupling constants corresponding to the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for the carbonyl group, aromatic ring, and morpholine moiety.

General Experimental Protocol for GC-MS Analysis

- Sample Preparation:
 - For solid samples, dissolve a small amount in a suitable organic solvent (e.g., methanol or chloroform).



 For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

GC Separation:

- Inject the prepared sample into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
- Use a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

MS Detection:

- The eluent from the GC is introduced into a mass spectrometer.
- The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.
- The retention time from the GC and the mass spectrum are compared to a reference standard for positive identification.

Conclusion

3-Morpholinopropiophenone hydrochloride is a compound of interest due to its structural relationship to a class of psychoactive substances. While direct research on this specific molecule is not widely available, this guide provides a comprehensive overview based on its chemical nature and the properties of analogous compounds. The proposed synthetic routes, potential mechanisms of action, and analytical methodologies serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and forensic science. Further empirical studies are necessary to fully elucidate the pharmacological and toxicological profile of **3-Morpholinopropiophenone hydrochloride**.

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- To cite this document: BenchChem. [3-Morpholinopropiophenone Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089427#what-is-3-morpholinopropiophenonehydrochloride]

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